molecular formula C14H21NO2 B153828 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde CAS No. 128237-47-8

4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde

Cat. No. B153828
CAS RN: 128237-47-8
M. Wt: 235.32 g/mol
InChI Key: NGWFOLQXKZCGCJ-UHFFFAOYSA-N
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Description

The compound “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” is a chemical compound used in scientific research . Its unique structure enables applications in various fields, including organic synthesis and medicinal chemistry.


Synthesis Analysis

The synthesis of this compound and related compounds involves intricate chemical reactions . For instance, a study describes the synthesis of related benzimidazole derivatives through the reaction of ethyl 2- [1-ethoxy-2- (phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N- (3-aminopropyl)imidazol .


Molecular Structure Analysis

The molecular structure is critical for understanding the compound’s properties. Ethyl 2- (4-Methoxyphenyl)-1H-benzo [d]imidazole-5-carboxylate dihydrate, a related compound, was studied using single-crystal X-ray diffraction, revealing insights into its crystalline structure and the role of hydrogen bonds in its stability.


Chemical Reactions Analysis

Chemical reactions involving benzimidazole derivatives showcase their reactivity and potential for creating diverse chemical structures . For instance, novel 1H-benzo [d]imidazole derivatives were synthesized, demonstrating the compound’s versatility and the intricate reactions it can undergo .


Physical And Chemical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields . The chemical properties, including reactivity with other compounds and stability under different conditions, are crucial for the application of benzimidazole derivatives .

Scientific Research Applications

Synthesis of Imidazol-4-ones

Imidazol-4-ones serve as an essential scaffold in diverse applications, including natural products, medicine, and agriculture . This heterocyclic ring system contains two non-adjacent nitrogens and a carbonyl group. Researchers have developed several preparative methods for imidazol-4-ones, which can be used to produce three C5-substitution patterns. The compound you’ve mentioned may contribute to the synthesis of these valuable heterocycles.

Antioxidant Capacity

Research on antioxidants often involves compounds like benzimidazole derivatives, which can scavenge free radicals and protect cells from oxidative damage. Investigating the antioxidant capacity of N-Ethyl-N-ethoxylethyl-4-amino-2-methyl benzaldehyde could provide insights into its potential health benefits.

properties

IUPAC Name

4-[2-ethoxyethyl(ethyl)amino]-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-15(8-9-17-5-2)14-7-6-13(11-16)12(3)10-14/h6-7,10-11H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWFOLQXKZCGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOCC)C1=CC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604974
Record name 4-[(2-Ethoxyethyl)(ethyl)amino]-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde

CAS RN

128237-47-8
Record name 4-[(2-Ethoxyethyl)(ethyl)amino]-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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